1-Butyl-3-methylimidazolium thiocyanate

Catalog No.
S641099
CAS No.
344790-87-0
M.F
C9H15N3S
M. Wt
197.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylimidazolium thiocyanate

CAS Number

344790-87-0

Product Name

1-Butyl-3-methylimidazolium thiocyanate

IUPAC Name

1-butyl-3-methylimidazol-3-ium;thiocyanate

Molecular Formula

C9H15N3S

Molecular Weight

197.3 g/mol

InChI

InChI=1S/C8H15N2.CHNS/c1-3-4-5-10-7-6-9(2)8-10;2-1-3/h6-8H,3-5H2,1-2H3;3H/q+1;/p-1

InChI Key

SIXHYMZEOJSYQH-UHFFFAOYSA-M

SMILES

CCCCN1C=C[N+](=C1)C.C(#N)[S-]

Synonyms

(BMIM)SCN cpd, 1-butyl-3-methylimidazolium thiocyanate

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(#N)[S-]

The exact mass of the compound 1-Butyl-3-methylimidazolium thiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) is a room-temperature ionic liquid (RTIL) characterized by its low melting point (-47 °C), low dynamic viscosity, and high ionic conductivity . Unlike heavily halogenated benchmark ILs, the pseudohalogen thiocyanate anion imparts strong hydrogen-bond accepting capabilities and high polarizability. These attributes make [BMIM][SCN] an effective solvent for recalcitrant biopolymers like cellulose, a highly selective extractant for organosulfur compounds in fuel refining, and a conductive medium for electrochemical applications . For procurement and process scale-up, its liquid state at room temperature and favorable mass-transfer profile offer significant handling advantages over solid or highly viscous imidazolium salts.

Substituting [BMIM][SCN] with more common imidazolium salts like [BMIM][Cl] or [BMIM][BF4] fundamentally compromises process efficiency. While [BMIM][Cl] is a standard cellulose solvent, it is a solid at room temperature (melting point ~65 °C) and forms highly viscous melts that require elevated temperatures to pump or stir, driving up energy costs and risking substrate degradation [1]. Conversely, while [BMIM][BF4] is liquid at room temperature, it exhibits significantly lower extraction efficiencies for aromatic sulfur compounds [2] and is susceptible to hydrolysis, releasing corrosive hydrofluoric acid in the presence of moisture. The distinct thiocyanate anion in [BMIM][SCN] bypasses these limitations, providing a stable, low-viscosity, and highly coordinating environment that generic alternatives cannot replicate.

Quantitative Advantage in Dibenzothiophene (DBT) Extraction

In liquid-liquid extraction processes for fuel desulfurization, [BMIM][SCN] significantly outperforms standard tetrafluoroborate ionic liquids. Under mild conditions (30 °C, 30 minutes, 1:1 mass ratio), [BMIM][SCN] achieved an 86.5% single-stage removal efficiency for dibenzothiophene (DBT) from model diesel[1]. In a direct comparative study, [BMIM][BF4] achieved only 73.02% removal under identical parameters [2]. Furthermore, [BMIM][SCN] maintains its high extraction efficiency across multiple recycling stages without regeneration [1].

Evidence DimensionSingle-stage DBT removal efficiency
Target Compound Data86.5% removal ([BMIM][SCN])
Comparator Or Baseline73.02% removal ([BMIM][BF4])
Quantified Difference13.48% absolute increase in extraction efficiency
Conditions30 °C, 30 min, 1:1 mass ratio in n-dodecane model oil

Higher single-stage extraction efficiency reduces the required solvent volume and theoretical stages needed to achieve ultra-low sulfur diesel (ULSD) standards.

High-Capacity Carbohydrate and Biopolymer Solubility

The strongly coordinating nature of the thiocyanate anion allows [BMIM][SCN] to dissolve high concentrations of carbohydrates compared to other ionic liquid classes. At 120 °C, [BMIM][SCN] can dissolve >47.0 wt% of monosaccharides such as xylose and glucose[1]. In contrast, closely related ionic liquids like 1-butyl-3-methylimidazolium tricyanomethanide ([BMIM][C(CN)3]) dissolve only 10-20 wt%, and 1-butyl-3-methylimidazolium tetrachloroferrate ([BMIM][FeCl4]) shows zero solubility for these carbohydrates under the same conditions [1].

Evidence DimensionMaximum carbohydrate (xylose/glucose) solubility at 120 °C
Target Compound Data>47.0 wt% ([BMIM][SCN])
Comparator Or Baseline10-20 wt% ([BMIM][C(CN)3]) and 0 wt% ([BMIM][FeCl4])
Quantified Difference>2.3x higher solubility capacity compared to [BMIM][C(CN)3]
Conditions120 °C, atmospheric pressure

High solubility thresholds allow for highly concentrated biomass processing, maximizing throughput and reducing the total volume of ionic liquid required per batch.

Low Dynamic Viscosity for Scalable Mass Transfer

A major bottleneck in ionic liquid applications is high viscosity, which impedes mass transfer and pumping. [BMIM][SCN] is a liquid at room temperature (melting point -47 °C) and exhibits a low dynamic viscosity of approximately 35.9 cP at 25 °C . This is drastically lower than traditional benchmark ILs such as [BMIM][PF6] (typically >300 cP) or [BMIM][Cl], which is a solid at room temperature and requires heating above 65 °C to achieve a workable liquid state.

Evidence DimensionDynamic viscosity at room temperature
Target Compound Data35.9 cP at 25 °C ([BMIM][SCN])
Comparator Or BaselineSolid at 25 °C ([BMIM][Cl]) / >300 cP ([BMIM][PF6])
Quantified DifferenceLiquid state at RT with order-of-magnitude lower viscosity than [PF6] analogs
Conditions25 °C, atmospheric pressure

Low viscosity drastically reduces energy costs associated with heating and pumping, while improving reaction kinetics and extraction mass-transfer rates.

Extractive Desulfurization of Fuels

Due to its high affinity for aromatic sulfur compounds and low viscosity, [BMIM][SCN] is a highly effective extractant for removing dibenzothiophene and benzothiophene from diesel and liquid fuels [1]. It is particularly suited for processes aiming to achieve ultra-low sulfur diesel (ULSD) standards without the high hydrogen consumption and extreme temperatures required by conventional hydrodesulfurization (HDS).

Cellulose and Lignocellulosic Biomass Processing

The strong hydrogen-bond accepting ability of the SCN- anion, combined with its >47 wt% loading capacity for carbohydrates [2], makes [BMIM][SCN] a strong solvent choice for the dissolution, regeneration, and functionalization of cellulose, chitin, and lignin. It is highly recommended for researchers seeking a room-temperature liquid alternative to [BMIM][Cl] that avoids high-temperature degradation of biopolymers.

Advanced Electrolytes for Energy Storage

With an ionic conductivity of nearly 9 mS/cm at 30 °C and a polarizable anion, [BMIM][SCN] supports a higher solubility of lithium salts (such as LiClO4 and LiTFSI) than many standard RTILs . It is a highly suitable candidate for formulating room-temperature electrolytes in dye-sensitized solar cells, electrochemical sensors, and advanced battery systems where high ion mobility is critical.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (97.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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